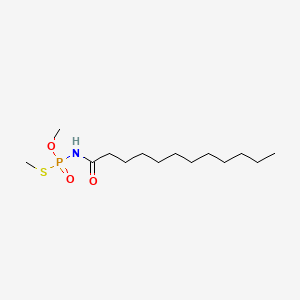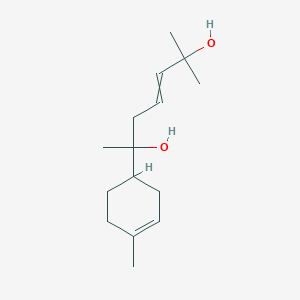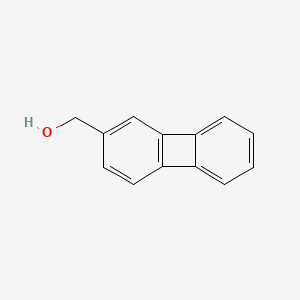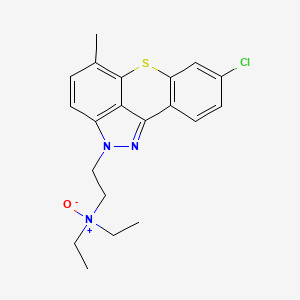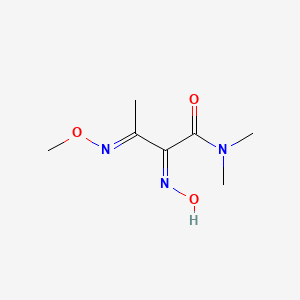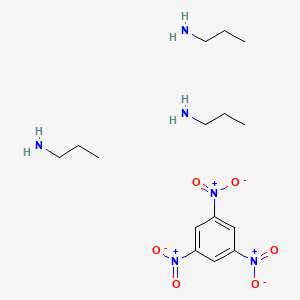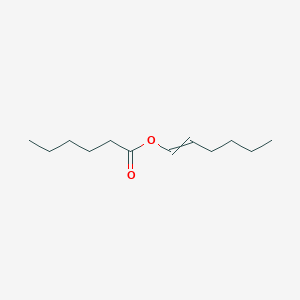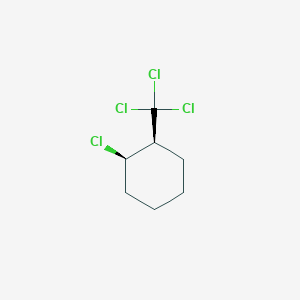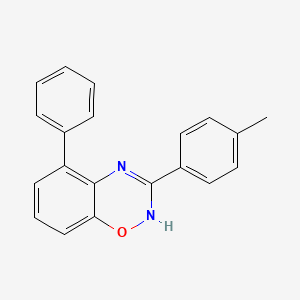
3-(4-Methylphenyl)-5-phenyl-2H-1,2,4-benzoxadiazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Methylphenyl)-5-phenyl-2H-1,2,4-benzoxadiazine is a heterocyclic compound that belongs to the class of benzoxadiazines This compound is characterized by its unique structure, which includes a benzene ring fused with an oxadiazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methylphenyl)-5-phenyl-2H-1,2,4-benzoxadiazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylphenylhydrazine with benzoyl chloride to form an intermediate, which then undergoes cyclization in the presence of a base such as sodium hydroxide to yield the desired benzoxadiazine compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions: 3-(4-Methylphenyl)-5-phenyl-2H-1,2,4-benzoxadiazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the phenyl or methyl groups can be substituted with other functional groups using reagents like halogens or nitrating agents
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens, nitrating agents.
Major Products Formed:
Oxidation: Corresponding oxides.
Reduction: Reduced derivatives.
Substitution: Substituted benzoxadiazine derivatives
Aplicaciones Científicas De Investigación
3-(4-Methylphenyl)-5-phenyl-2H-1,2,4-benzoxadiazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes
Mecanismo De Acción
The mechanism of action of 3-(4-Methylphenyl)-5-phenyl-2H-1,2,4-benzoxadiazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparación Con Compuestos Similares
- 3-(4-Methylphenyl)-2-phenyl-5-(thiophene-2-ylmethylidene)-2,5-dihydro-1,2,4-triazin-6(1H)-one
- 1-(4-Chlorophenyl)-2-(dimethylamino)propan-1-one
- 1-(1,3-Benzodioxol-5-yl)-2-(tert-butylamino)propan-1-one
Comparison: Compared to similar compounds, 3-(4-Methylphenyl)-5-phenyl-2H-1,2,4-benzoxadiazine stands out due to its unique structural features and diverse range of applications. Its combination of methyl and phenyl groups provides distinct chemical properties that can be leveraged in various fields, from medicinal chemistry to material science .
Propiedades
Número CAS |
54367-83-8 |
|---|---|
Fórmula molecular |
C20H16N2O |
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
3-(4-methylphenyl)-5-phenyl-2H-1,2,4-benzoxadiazine |
InChI |
InChI=1S/C20H16N2O/c1-14-10-12-16(13-11-14)20-21-19-17(15-6-3-2-4-7-15)8-5-9-18(19)23-22-20/h2-13H,1H3,(H,21,22) |
Clave InChI |
VRKUIBIKBXLFSY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=NC3=C(C=CC=C3ON2)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl]-N'-ethylthiourea](/img/structure/B14630665.png)
